Suzuki-Miyaura Reactivity: C-2 Bromo vs. Chloro
The C-2 bromine atom in 2-Bromo-6-(methylthio)benzo[d]oxazole undergoes oxidative addition with Pd(0) catalysts significantly faster than the corresponding C-2 chlorine in 2-Chloro-6-(methylthio)benzo[d]oxazole (CAS 1806371-46-9). The C–Br bond dissociation energy in aryl bromides is approximately 285 kJ/mol, compared to approximately 340 kJ/mol for the C–Cl bond, a difference of roughly 55 kJ/mol that translates to higher catalytic turnover frequencies and enables coupling under milder conditions (lower temperature, shorter reaction times) . This property is critical for library synthesis programs where reaction throughput and functional group tolerance are paramount.
| Evidence Dimension | C–X bond dissociation energy (aryl halide) and relative oxidative addition rate with Pd(0) |
|---|---|
| Target Compound Data | C–Br bond dissociation energy ~285 kJ/mol; faster oxidative addition |
| Comparator Or Baseline | 2-Chloro-6-(methylthio)benzo[d]oxazole: C–Cl bond dissociation energy ~340 kJ/mol; slower oxidative addition |
| Quantified Difference | ~55 kJ/mol lower bond dissociation energy; qualitatively faster coupling kinetics |
| Conditions | Aryl halide bond dissociation energy; Suzuki-Miyaura cross-coupling with Pd catalysts (class-level data for 2-halobenzoxazoles) |
Why This Matters
For medicinal chemistry teams synthesizing compound libraries, the bromo analogue enables higher-throughput parallel synthesis with better yields under standardized conditions, reducing both time and cost per compound.
